7-fluoro-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide
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Description
7-fluoro-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H12F4N2O3 and its molecular weight is 416.332. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to inhibit glucose transporter glut1 . GLUT1 plays a crucial role in facilitating the transport of glucose across the plasma membranes of mammalian cells .
Mode of Action
Similar compounds have been found to inhibit glucose uptake by cells . This inhibition is likely due to the compound’s interaction with GLUT1, preventing glucose from entering the cell .
Biochemical Pathways
Given its potential role as a glut1 inhibitor, it may impact glucose metabolism within cells . By inhibiting GLUT1, the compound could reduce the amount of glucose that enters cells, thereby affecting energy production pathways that rely on glucose, such as glycolysis.
Result of Action
If it acts as a glut1 inhibitor, it could potentially lead to decreased glucose uptake by cells, which could affect cellular energy production and other glucose-dependent cellular processes .
Properties
IUPAC Name |
7-fluoro-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]chromeno[2,3-b]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F4N2O3/c1-10-14(19(29)27-13-4-2-3-11(7-13)21(23,24)25)9-16-18(28)15-8-12(22)5-6-17(15)30-20(16)26-10/h2-9H,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXUQZCSNVUFBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=O)C3=C(C=CC(=C3)F)OC2=N1)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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